molecular formula C16H15N3O3S B4051220 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4051220
M. Wt: 329.4 g/mol
InChI Key: PHKLWXQYIWWJOD-SEYXRHQNSA-N
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Description

3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.08341252 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural characterization of various derivatives related to 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one. For instance, Klásek et al. (2010) discussed the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel compounds including 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, characterized by their 1H, 13C, IR, MS, and, in some cases, 15N NMR data, with structures confirmed by X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Antimicrobial Activity

The antimicrobial potential of derivatives has been a significant area of research. Nasser et al. (2010) synthesized 2-thioxo-imidazolidin-4-one derivatives and screened them for antimicrobial activity against several bacterial and fungal organisms, highlighting the bioactive potential of these compounds (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).

Antioxidant and Antimicrobial Agents

Biradar et al. (2014) reported on the synthesis of thiopheno-4-thiazolidinyl indole analogues, focusing on their significant antioxidant and antimicrobial activities. The study presented a novel synthesis method that is eco-friendly and produces high yields, with compounds showing promising results in scavenging, antioxidant, and antimicrobial activities (Biradar, Rajesab, & Sasidhar, 2014).

Anti-Tumor Agents

Elhady (2015) focused on the synthesis of 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones and their derivatives, evaluating their cytotoxic activities against human hepatocellular carcinoma cell line (HePG2). This study highlights the potential of these compounds as anti-tumor agents, showing significant cytotoxic effects (Elhady, 2015).

Properties

IUPAC Name

(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1-propylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-8-18-11-7-5-4-6-10(11)12(15(18)22)13-14(21)17-16(23)19(13)9(2)20/h4-7H,3,8H2,1-2H3,(H,17,21,23)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKLWXQYIWWJOD-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)NC(=S)N3C(=O)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)N3C(=O)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.